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For Researchers, Scientists, and Drug Development Professionals
Introduction

The heterocyclic compound C23H18CIF3N404 represents a novel molecular scaffold with
significant potential in agrochemical and pharmaceutical research. Its unique combination of a
chlorophenyl-substituted isoxazoline, a trifluoromethyl-substituted pyrazole, and a central
piperidinyl-thiazole core suggests a possible mode of action as an oxysterol-binding protein
(OSBP) inhibitor, a target of significant interest for the development of new fungicides. This
technical guide outlines a plausible multi-step synthesis for this compound, provides detailed
experimental protocols, and discusses its likely biological mechanism of action. The synthesis
is presented as a convergent approach, involving the preparation of key heterocyclic
intermediates followed by their strategic coupling.

Proposed Structure

The proposed structure for the target compound C23H18CIF3N404 is 1-((4-(4-(5-(3-
chlorophenyl)-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)carbonyl)-3-
(trifluoromethyl)-1H-pyrazole.

Retrosynthetic Analysis

A convergent retrosynthetic strategy is proposed. The target molecule can be disconnected at
the amide bond, leading to two key intermediates: 3-(trifluoromethyl)-1H-pyrazole-4-carboxylic
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acid and a piperidinyl-thiazole-isoxazoline core. The latter can be further disconnected into a 2-
(piperidin-4-ylthiazole fragment and a 3-chloro-styrene oxide precursor for the isoxazoline ring.

Synthetic Pathway

A multi-step synthetic pathway is detailed below, beginning with the synthesis of the key
heterocyclic intermediates.
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Caption: Convergent synthetic pathway for C23H18CIF3N404.
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Experimental Protocols

Step 1: Synthesis of 3-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid (Intermediate B5)

o Reaction: A solution of ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate (1.0 eq) in
ethanol is treated with hydrazine hydrate (1.1 eq) at room temperature. The mixture is then
heated to reflux for 4 hours.

o Work-up: The solvent is removed under reduced pressure, and the residue is partitioned
between ethyl acetate and water. The organic layer is washed with brine, dried over
anhydrous sodium sulfate, and concentrated to yield ethyl 3-(trifluoromethyl)-1H-pyrazole-4-
carboxylate.

o Hydrolysis: The crude ester is dissolved in a mixture of THF and water, and lithium hydroxide
(2.0 eq) is added. The reaction is stirred at room temperature overnight.

« Purification: The reaction mixture is acidified with 1M HCI, and the resulting precipitate is
collected by filtration, washed with cold water, and dried under vacuum to afford 3-
(trifluoromethyl)-1H-pyrazole-4-carboxylic acid as a white solid.

Step 2: Synthesis of 2-(piperidin-4-yl)thiazole (Intermediate C7)

o Thionation: To a solution of tert-butyl 4-formylpiperidine-1-carboxylate (1.0 eq) in toluene,
Lawesson's reagent (0.5 eq) is added, and the mixture is heated to 80°C for 3 hours.

» Work-up: The reaction mixture is cooled, filtered, and the filtrate is concentrated. The residue
is purified by column chromatography to give tert-butyl 4-(thiocarbonyl)piperidine-1-
carboxylate.

e Hantzsch Thiazole Synthesis: The thioamide (1.0 eq) is dissolved in ethanol, and 2-
bromoacetaldehyde (1.1 eq) is added. The mixture is refluxed for 6 hours.

o Work-up: The solvent is evaporated, and the residue is dissolved in ethyl acetate and
washed with saturated sodium bicarbonate solution. The organic layer is dried and
concentrated.
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» Deprotection: The crude product is dissolved in dichloromethane, and trifluoroacetic acid (5.0
eq) is added dropwise at 0°C. The reaction is stirred at room temperature for 2 hours.

 Purification: The solvent is removed under reduced pressure, and the residue is basified with
saturated sodium bicarbonate solution and extracted with dichloromethane. The combined
organic layers are dried and concentrated to yield 2-(piperidin-4-yl)thiazole.

Step 3: Synthesis of 5-(3-chlorophenyl)-4,5-dihydroisoxazole-3-carbaldehyde (Intermediate A6)

e Grignard Reaction: A solution of 3-chloroacetophenone (1.0 eq) in dry THF is added
dropwise to a solution of vinylmagnesium bromide (1.2 eq) in THF at 0°C. The reaction is
stirred for 2 hours at room temperature.

o Work-up: The reaction is quenched with saturated ammonium chloride solution and extracted
with ethyl acetate. The organic layer is dried and concentrated to give 1-(3-
chlorophenyl)prop-2-en-1-ol.

o Oxidation and Oximation: The alcohol is oxidized using an appropriate oxidizing agent (e.g.,
PCC) to the corresponding enone, which is then reacted with hydroxylamine hydrochloride in
the presence of a base to form the oxime.

e Cyclization: The oxime is treated with N-chlorosuccinimide in DMF to induce cyclization to
the isoxazoline ring.

o Purification: The crude product is purified by column chromatography to afford 5-(3-
chlorophenyl)-4,5-dihydroisoxazole-3-carbaldehyde.

Step 4: Final Assembly of C23H18CIF3N404

o Reductive Amination: A solution of 5-(3-chlorophenyl)-4,5-dihydroisoxazole-3-carbaldehyde
(1.0 eq) and 2-(piperidin-4-yl)thiazole (1.0 eq) in methanol is stirred for 1 hour. Sodium
cyanoborohydride (1.5 eq) is then added portion-wise.

o Work-up: The reaction is stirred overnight, quenched with water, and the methanol is
removed. The aqueous layer is extracted with ethyl acetate, and the organic layer is dried
and concentrated.
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e Amide Coupling: The crude amine is dissolved in DMF, and 3-(trifluoromethyl)-1H-pyrazole-
4-carboxylic acid (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) are added. The mixture is stirred
at room temperature for 24 hours.

 Purification: The reaction mixture is poured into water, and the precipitate is collected by

filtration. The crude product is purified by column chromatography to yield the final
compound, C23H18CIF3N404.
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Biological Activity and Signaling Pathway

The structural similarity of C23H18CIF3N404 to fungicides like oxathiapiprolin suggests that it

likely acts as an inhibitor of oxysterol-binding protein (OSBP). OSBPs are lipid transfer proteins
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that are crucial for sterol homeostasis and membrane trafficking in eukaryotic cells.
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Caption: Proposed mechanism of OSBP inhibition by C23H18CIF3N404.

In fungi, inhibition of OSBP disrupts the transport of lipids between the endoplasmic reticulum
and the Golgi apparatus. This leads to a breakdown in membrane integrity, impaired vesicular
transport, and ultimately, the cessation of fungal growth. The high efficacy of OSBP inhibitors
stems from their novel mode of action, which can overcome resistance to other classes of
fungicides.

Conclusion

This technical guide provides a comprehensive overview of a potential synthetic route to the
novel heterocyclic compound C23H18CIF3N404. The convergent approach allows for the
efficient assembly of the complex molecular architecture from readily accessible starting
materials. The detailed experimental protocols and the proposed mechanism of action offer a
solid foundation for researchers and drug development professionals interested in exploring
this and related chemical spaces for the discovery of new bioactive molecules. Further
optimization of the reaction conditions and in-depth biological evaluation are warranted to fully
elucidate the potential of this compound.

 To cite this document: BenchChem. [Novel Synthesis Routes for C23H18CIF3N404: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b12629672#novel-synthesis-routes-for-
c23h18clf3n404]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12629672?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

